REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[CH3:6])C.[OH-].[Na+]>O1CCOCC1>[F:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][O:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)OCC1=CC=C(C=C1)F)=O
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Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with stir bar
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round bottom flask equipped
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The isolated residue was treated with 2N aqueous hydrochloric acid (10 mL)
|
Type
|
EXTRACTION
|
Details
|
then extracted with dichloromethane (4×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(COC(C(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 328 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |